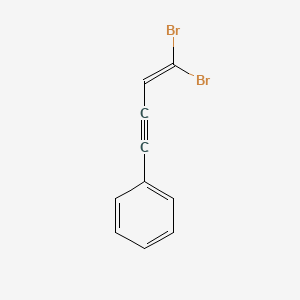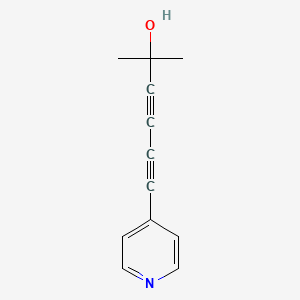
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a pyridine ring and a hexa-3,5-diyn-2-ol structure, making it an interesting subject for various chemical studies.
Métodos De Preparación
The synthesis of 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol typically involves the use of organic synthesis techniques. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the reaction may involve the use of alkynes and pyridine derivatives, followed by purification steps such as flash chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets. The compound can form organosulfur radicals, which play a role in its chemical reactivity. These radicals can interact with various biological molecules, leading to different biochemical effects .
Comparación Con Compuestos Similares
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol can be compared with similar compounds such as:
2-Methyl-6-phenylhexa-3,5-diyn-2-ol: This compound has a phenyl group instead of a pyridine ring, leading to different chemical properties and reactivity.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: This compound contains a tetrazine ring and exhibits different oxidation properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
235743-08-5 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-methyl-6-pyridin-4-ylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H11NO/c1-12(2,14)8-4-3-5-11-6-9-13-10-7-11/h6-7,9-10,14H,1-2H3 |
Clave InChI |
TZXLEZWDOSNOQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC#CC1=CC=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


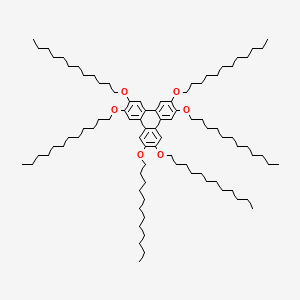
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
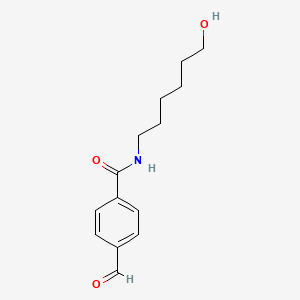
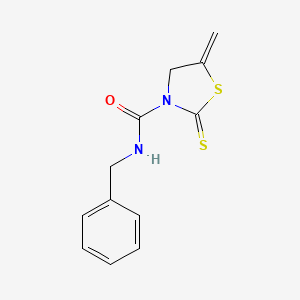
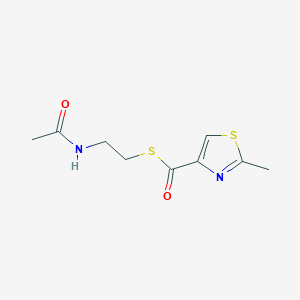
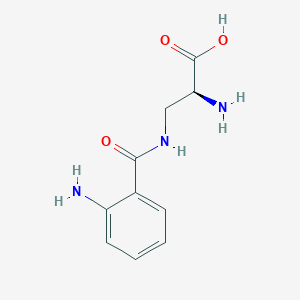

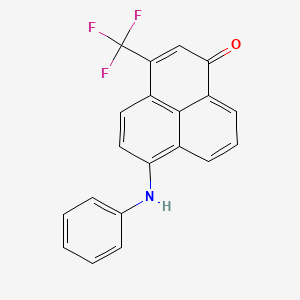
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
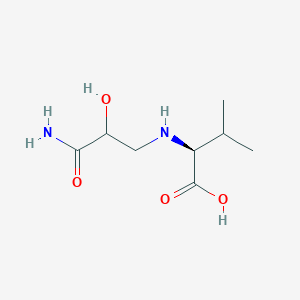
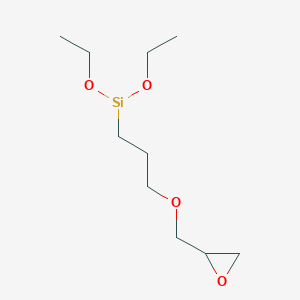

![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
